molecular formula C15H23ClN2O2 B1423465 2-(2,5-Dimethylphenoxy)-1-(piperazin-1-yl)propan-1-one hydrochloride CAS No. 1334148-87-6

2-(2,5-Dimethylphenoxy)-1-(piperazin-1-yl)propan-1-one hydrochloride

Cat. No. B1423465
M. Wt: 298.81 g/mol
InChI Key: MKSUPSUFMWTPCQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2,5-Dimethylphenoxy)-1-(piperazin-1-yl)propan-1-one hydrochloride, also known as 2,5-Dimethylphenoxy-1-piperazine hydrochloride (DMPP), is an organic compound used in scientific research and laboratory experiments. It is an analog of the neurotransmitter dopamine and is used as a tool to study its mechanism of action and biochemical and physiological effects. DMPP is a synthetic compound, and its synthesis method has been extensively studied. In addition, its applications in scientific research have been widely explored, and its advantages and limitations for laboratory experiments have been identified. Furthermore, many future directions in the field of DMPP research exist.

Scientific Research Applications

Pharmacological Properties

A series of 1,4-substituted piperazine derivatives, including 2-(2,5-dimethylphenoxy)-1-(piperazin-1-yl)propan-1-one hydrochloride, have been synthesized and studied for their affinity and antagonistic properties toward alpha-adrenoceptors. The compounds exhibited promising alpha 1-antagonistic properties, with some displaying strong antagonistic activity, indicating their potential use in cardiovascular-related conditions (Marona et al., 2011).

Synthesis and Characterization

The compound's synthesis process has been explored, focusing on its transformation into hydrochloride salts. The protonation of nitrogen atoms in the piperazine ring of hydrochloride salts was determined using solid-state analytical techniques, providing insight into the chemical structure and properties of the compound (Marvanová et al., 2016).

Stability Analysis

Stability tests using Raman spectroscopy and gas chromatography were conducted on related synthetic psychoactive substances, showcasing the importance of understanding the stability and degradation patterns of such compounds under various storage conditions (Frączak et al., 2020).

Crystal Structure Analysis

Structural analysis through X-ray diffraction provided insights into the conformation and arrangement of 2-amino-N-(dimethylphenoxyethyl)propan-1-ol derivatives, aiding in understanding the molecular interactions and packing in the crystal lattice (Nitek et al., 2020).

Antimicrobial Activity

The antibacterial activity of related compounds, including Terazosin hydrochloride, was studied, revealing their potential as antimicrobial agents against various bacteria. The findings suggest the compound's role in developing new treatments for bacterial infections (Kumar et al., 2021).

properties

IUPAC Name

2-(2,5-dimethylphenoxy)-1-piperazin-1-ylpropan-1-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O2.ClH/c1-11-4-5-12(2)14(10-11)19-13(3)15(18)17-8-6-16-7-9-17;/h4-5,10,13,16H,6-9H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKSUPSUFMWTPCQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)OC(C)C(=O)N2CCNCC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.81 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2,5-Dimethylphenoxy)-1-(piperazin-1-yl)propan-1-one hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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